1,2,3,4,5-Pentamethylcyclopentadiene
Description
Historical Context and Evolution of its Research Significance
The journey of 1,2,3,4,5-pentamethylcyclopentadiene (CpH) from a laboratory curiosity to a cornerstone of organometallic chemistry is a story of synthetic innovation and a growing understanding of structure-property relationships. The first synthesis of CpH was reported by de Vries. kyoto-u.ac.jp Early synthetic routes were often multi-step and low-yielding. kyoto-u.ac.jp A significant advancement came with the development of more practical and scalable syntheses, which made Cp*H more readily available to the wider research community and fueled its exploration in coordination chemistry. orgsyn.orgkyoto-u.ac.jp
The initial interest in CpH was driven by its relationship to the well-established cyclopentadienyl (B1206354) (Cp) ligand. The discovery of ferrocene (B1249389) in 1951 had ignited a revolution in organometallic chemistry, and chemists were keen to explore how modifying the cyclopentadienyl ring would impact the properties of the resulting metal complexes. nih.gov The pentamethylated version, Cp, offered a platform to systematically study the effects of increased steric hindrance and electron-donating character. The first Cp-metal complex was discovered serendipitously in 1962. kyoto-u.ac.jp As research progressed, it became evident that the unique features of the Cp ligand allowed for the isolation of complexes with unprecedented stability and reactivity, solidifying its importance in the field. An obsolete, yet historically instructive, route to certain Cp* complexes involved the acid-induced rearrangement of hexamethyl Dewar benzene (B151609). wikipedia.org
Distinctive Structural Features and Electronic Characteristics Influencing Reactivity
The five methyl groups attached to the cyclopentadienyl ring are the defining feature of this compound and its corresponding anion, the Cp* ligand. These substituents have profound effects on both the structure and electronic nature of the molecule, which in turn dictate its reactivity and the properties of its metal complexes.
Structural Features: The most apparent characteristic of the Cp* ligand is its significant steric bulk. This steric encumbrance plays a crucial role in stabilizing metal complexes, particularly those with reactive or fragile ligands. wikipedia.orgchemicalbook.com The bulky nature of Cp* can prevent unwanted intermolecular interactions, thereby inhibiting the formation of polymeric structures and often leading to crystalline, well-defined monomeric species. chemicalbook.com This steric shielding also influences the coordination geometry around the metal center.
| Property | Value |
| Chemical Formula | C₁₀H₁₆ wikipedia.org |
| Molar Mass | 136.23 g/mol sigmaaldrich.com |
| Appearance | Colorless liquid wikipedia.org |
| Density | 0.87 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 58 °C at 13 mmHg sigmaaldrich.com |
| Refractive Index | n20/D 1.474 sigmaaldrich.com |
| Physical Properties of this compound |
Electronic Characteristics: The five methyl groups are electron-donating, which increases the electron density on the cyclopentadienyl ring. nih.gov Consequently, the Cp* anion is a stronger electron donor than the unsubstituted Cp anion. wikipedia.org This enhanced electron-donating ability makes the metal center in a Cp* complex more electron-rich. This increased electron density at the metal can, in turn, enhance its reactivity in processes like oxidative addition and influence the bonding with other ligands. kyoto-u.ac.jp For example, the increased electron donation from the Cp* ligand can lead to stronger π-backbonding to co-ligands like carbon monoxide. nih.gov
| Spectroscopic Data | Characteristic Values |
| ¹H NMR (CDCl₃) | δ: 1.00 (3 H, d, J = 7.6, CH₃CH), 1.8 (12 H, br s, CH₃C=), 2.45 (1 H, q, J = 6.5, CHCH₃) orgsyn.org |
| IR (neat) cm⁻¹ | 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370 orgsyn.org |
| Spectroscopic Data for this compound |
Overview of its Broad Utility Across Chemical Disciplines
The unique combination of steric and electronic properties of the pentamethylcyclopentadienyl ligand has led to its widespread application in numerous areas of chemistry.
Organometallic Chemistry and Catalysis: The most significant impact of CpH has been in the field of organometallic chemistry, where the Cp ligand is ubiquitous. Cp* complexes of a wide range of transition metals have been synthesized, often exhibiting enhanced stability and solubility in organic solvents compared to their Cp analogues. chemicalbook.comnih.gov This has enabled detailed studies of their structure, bonding, and reactivity.
In catalysis, Cp* has proven to be a "privileged ligand." nih.gov Cp-metal complexes, particularly those of rhodium and iridium, are highly effective catalysts for a variety of organic transformations, including C-H activation, hydrogenation, and transfer hydrogenation. nih.govacs.org The steric bulk of the Cp ligand can influence the regioselectivity and stereoselectivity of catalytic reactions. acs.org For instance, in certain Rh(III)-catalyzed C-H functionalization reactions, the use of Cp* is considered the standard due to its ability to promote high reactivity and solubility. nih.gov
Main Group Chemistry: The utility of the Cp* ligand extends beyond transition metal chemistry into the realm of main-group elements. The steric bulk of the Cp* ligand has been instrumental in stabilizing unusual and reactive main-group fragments, allowing for the isolation and characterization of novel compounds with interesting bonding and structural features.
Materials Science: While perhaps less prominent than in catalysis, Cp* derivatives also find applications in materials science. For example, this compound has been used as a growth modifier chemical in the metal-organic chemical vapor deposition (MOCVD) of iron films from iron pentacarbonyl. sigmaaldrich.com The properties of cyclopentadienyl complexes can influence the characteristics of resulting materials like nanoparticles and thin films. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene | |
|---|---|---|
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InChI |
InChI=1S/C10H16/c1-6-7(2)9(4)10(5)8(6)3/h6H,1-5H3 | |
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InChI Key |
WQIQNKQYEUMPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=C1C)C)C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193466 | |
| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
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Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
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CAS No. |
4045-44-7 | |
| Record name | Pentamethylcyclopentadiene | |
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| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
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| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
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| Record name | 1,2,3,4,5-pentamethylcyclopentadiene | |
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| Record name | 1,2,3,4,5-PENTAMETHYLCYCLOPENTADIENE | |
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Advanced Synthetic Methodologies for 1,2,3,4,5 Pentamethylcyclopentadiene
Evolution of Synthetic Routes: From Laboratory Scale to Large-Scale Preparations
The journey to produce 1,2,3,4,5-pentamethylcyclopentadiene (Cp*H) efficiently has seen significant evolution, driven by its high commercial cost and the need for large quantities for research and industrial applications. jove.com
The first reported synthesis of pentamethylcyclopentadiene involved the reaction of tiglaldehyde (B44138) with 2-butenyllithium, proceeding through a key Nazarov cyclization reaction via 2,3,4,5-tetramethylcyclopent-2-enone. wikipedia.orgchemeurope.com Another early, now obsolete, route utilized hexamethyl Dewar benzene (B151609) as a starting material. wikipedia.org This method involved a hydrohalic acid-induced rearrangement of the Dewar benzene to form a substituted pentamethylcyclopentadiene, which could then react with metal halides. wikipedia.org These initial methods were often characterized by being lengthy, multi-step syntheses, which limited their practicality for producing large quantities of the compound. researchgate.net
Significant progress in the synthesis of Cp*H has focused on developing inexpensive, scalable, and higher-yielding procedures. One of the most prominent improvements involves the reaction of 2-butenyllithium with ethyl acetate (B1210297), followed by an acid-catalyzed dehydrocyclization. chemeurope.com This approach forms the basis of several optimized large-scale preparations. chemeurope.comresearchgate.net
Further refinements have focused on simplifying the experimental protocol. A modified procedure based on the lithiation of 2-bromo-2-butene (B89217) followed by acid-mediated cyclization of the resulting dienol avoids the need for mechanical stirring and simplifies workup and purification, allowing for the generation of significant quantities (e.g., 39 g) in good yield (58%). jove.com These scalable methods have made Cp*H more accessible for its extensive use in synthesizing transition metal complexes. jove.com
| Synthetic Route | Key Reagents | Key Intermediates | Reported Yield | Key Advantages |
|---|---|---|---|---|
| Early Method (Nazarov Cyclization) | Tiglaldehyde, 2-Butenyllithium | 2,3,4,5-Tetramethylcyclopent-2-enone | Not specified as high | First reported synthesis wikipedia.orgchemeurope.com |
| Improved Burger's Route | Not specified | 2,3,5,6-Tetrahydro-2,3,5,6-tetramethyl-γ-pyrone, 2,3,4,5-Tetramethylcyclopent-2-enone | ~34% (up from 8%) | Inexpensive, three-step process lookchem.com |
| Threlkel, Bercaw, et al. Method | 2-Bromo-2-butene, Lithium, Ethyl acetate | 3,4,5-Trimethyl-2,5-heptadien-4-ol | 73-75% | Large-scale, reliable orgsyn.org |
| Modified Protocol (Frey, et al.) | 2-Bromo-2-butene, Lithium, Ethyl acetate | 3,4,5-Trimethyl-2,5-heptadien-4-ols | 58% | Intermediate scale, avoids mechanical stirring, simplified workup jove.com |
A cornerstone of modern Cp*H synthesis is the acid-catalyzed cyclization and dehydration of a dienol intermediate. jove.comresearchgate.net In a widely used method, two equivalents of 2-butenyllithium react with one equivalent of ethyl acetate to produce the lithium salt of 3,4,5-trimethyl-2,5-heptadien-4-ol. chemeurope.comorgsyn.org
This dienol is then subjected to acid-catalyzed dehydration. researchgate.net The process involves an electrocyclic ring closure of the dienol to form a five-membered ring, followed by the elimination of water to generate the stable conjugated diene system of this compound. researchgate.netresearchgate.net This pathway is efficient and forms the final step in several scalable synthetic protocols. orgsyn.org The reaction is typically carried out using an acid catalyst such as p-toluenesulfonic acid. jove.comorgsyn.org
Precursor Role in Ligand Synthesis: Formation of 1,2,3,4,5-Pentamethylcyclopentadienide (Cp)*
This compound (CpH) is the direct precursor to the 1,2,3,4,5-pentamethylcyclopentadienyl anion (Cp), a ligand of immense importance in organometallic chemistry. wikipedia.orgorgsyn.org The Cp* anion is generated via the deprotonation of CpH. wikipedia.org This is typically achieved by reacting CpH with a strong base, most commonly an organolithium reagent like n-butyllithium, to yield lithium pentamethylcyclopentadienide (Cp*Li). wikipedia.orgorgsyn.org
CpH + C₄H₉Li → CpLi + C₄H₁₀ wikipedia.org
Once formed, CpLi serves as a versatile reagent for introducing the Cp ligand to a wide range of metal centers. researchgate.netorgsyn.org It readily reacts with metal halides, such as titanium tetrachloride (TiCl₄) or ferrous chloride (FeCl₂), in salt metathesis reactions to form Cp*-metal complexes. wikipedia.orgresearchgate.net
| Reactants | Product | Reaction Type |
|---|---|---|
| CpLi + TiCl₄ | CpTiCl₃ + LiCl | Salt Metathesis wikipedia.org |
| 2 CpLi + FeCl₂ | (Cp)₂Fe (Decamethylferrocene) + 2 LiCl | Salt Metathesis researchgate.net |
| CpLi + Re(CO)₅Cl | CpRe(CO)₃ + LiCl | Salt Metathesis researchgate.net |
Alternatively, the neutral CpH can also react directly with certain metal carbonyls, like iron pentacarbonyl, to yield Cp-metal complexes. wikipedia.org The steric and electronic properties of the Cp* ligand make it invaluable in catalysis, small molecule activation, and the synthesis of novel organometallic structures. jove.com
Novel Synthetic Pathways and Future Directions
Research continues to refine the synthesis of Cp*H and its derivatives to improve efficiency, reduce cost, and expand the chemical space of cyclopentadienyl-type ligands. The development of one-pot procedures, which combine multiple reaction steps without isolating intermediates, represents a significant advancement in synthetic efficiency. nih.gov For example, a scalable, one-pot synthesis for 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP), a highly electron-deficient analogue, has been developed, highlighting a direction towards creating Cp derivatives with tailored electronic properties. nih.govnih.gov
Future directions in this field likely involve several key areas:
Catalytic Routes: Exploring catalytic, rather than stoichiometric, methods for the key bond-forming steps could lead to more atom-economical and environmentally benign syntheses.
Functionalized Cp Analogues:* The synthesis of new Cp* derivatives with varied electronic and steric profiles remains an active area of research. These novel ligands are crucial for fine-tuning the properties of catalysts and materials. The synthesis of 1-ethyl-2,3,4,5-tetramethylcyclopentadiene alongside Cp*H demonstrates the adaptability of the core synthetic methodology. harvard.edu
The ongoing efforts to improve access to Cp*H and to develop novel related ligands underscore the compound's central role in advancing organometallic chemistry and catalysis.
Coordination Chemistry and Ligand Science of the Pentamethylcyclopentadienyl Cp Moiety*
Fundamental Principles of Cp* Coordination to Metal Centers
The coordination of the pentamethylcyclopentadienyl (Cp) ligand to a metal center is a critical aspect of organometallic chemistry. nih.govchemeurope.com The Cp ligand, with the formula C₅Me₅⁻, is an anionic six-electron donor that typically binds to metals in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring are bonded to the metal. chemeurope.comopenochem.org This interaction involves the overlap of the five π molecular orbitals of the Cp* ring with the s, p, and d orbitals of the metal, creating a stable π-complex. wikipedia.org The resulting metal-Cp* bond is strong, contributing to the thermal stability of Cp* complexes. chemeurope.comilpi.com
Stereoelectronic Effects of Methyl Substitution on Ligand Properties
The five methyl groups on the cyclopentadienyl (B1206354) ring are the defining feature of the Cp* ligand and are responsible for its distinct stereoelectronic properties compared to the unsubstituted Cp ligand. nih.govwikipedia.org
Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the metal center. nih.govilpi.com This enhanced electron-donating ability makes Cp* a stronger σ-donor and more basic than Cp. wikipedia.orgchemeurope.com The increased electron density at the metal center leads to greater π-backbonding to other ligands in the complex. nih.govilpi.com This effect can be observed spectroscopically, for instance, in the infrared spectra of metal carbonyl complexes. The CO stretching frequencies in Cp* complexes are lower (red-shifted) by approximately 50 cm⁻¹ compared to their Cp analogues, indicating a weaker C-O bond due to increased back-donation into the CO π* orbitals. ilpi.com Furthermore, electrochemical studies show that Cp* complexes are more easily oxidized than their Cp counterparts by about 0.5 V. ilpi.com
Steric Effects: The methyl groups also introduce significant steric bulk. nih.govwikipedia.org This steric hindrance can influence the stability and reactivity of the resulting metal complexes. numberanalytics.com The steric demand of the Cp* ligand can stabilize complexes with otherwise fragile ligands and can prevent polymerization by attenuating intermolecular interactions. chemeurope.comwikipedia.org
Influence of Steric Bulk on Coordination Geometries and Stability
The steric bulk of the Cp* ligand plays a crucial role in determining the coordination geometry and stability of its metal complexes. nih.govwikipedia.org The presence of five methyl groups creates a sterically demanding environment around the metal center, which can lead to several important consequences. wikipedia.org
The increased steric hindrance of Cp* allows for the isolation of complexes that would be kinetically unstable with the smaller Cp ligand. ilpi.com This steric protection can prevent unwanted side reactions and decomposition pathways. The bulkiness of Cp* also influences the arrangement of other ligands around the metal, often forcing them into specific geometries. nih.gov For example, in ruthenocene-based pincer complexes, increasing the steric bulk of the non-metalated cyclopentadienyl ring pushes the palladium atom away from the plane of the metalated Cp ring. nih.gov
Furthermore, the steric interactions between the methyl groups can lead to distortions in the ligand itself. In decamethylferrocene, Cp₂Fe, the methyl groups are tilted out of the plane of the C₅ ring by 3.4 degrees due to steric crowding. ilpi.com The steric bulk of Cp also contributes to the higher solubility of its complexes in non-polar solvents. wikipedia.orgwikipedia.org
Variations in Hapticity (η⁵, η³, η¹) in Cp* Complexes
While the most common coordination mode for the Cp* ligand is pentahapto (η⁵), where all five carbon atoms bind to the metal, variations in hapticity are known. wikipedia.orglibretexts.org Hapticity refers to the number of contiguous atoms of a ligand that are bonded to a central metal atom. cam.ac.uk These alternative bonding modes are often invoked as intermediates in reaction mechanisms, such as ligand substitution reactions. wikipedia.org
η⁵ (Pentahapto): This is the predominant and most stable bonding mode for Cp* complexes, where the ligand acts as a six-electron donor. openochem.orgwikipedia.org The delocalized π-system of the ring overlaps effectively with the metal's valence orbitals. openochem.org
η³ (Trihapto): In this mode, the Cp* ligand binds to the metal through three adjacent carbon atoms, resembling an allyl ligand. wikipedia.org It functions as a four-electron donor. This "ring slippage" from η⁵ to η³ is a key step in associative ligand substitution reactions in 18-electron complexes, as it creates a vacant coordination site on the metal. ilpi.com For example, the facile η⁵–η³ hapticity interconversion has been observed in pentamethylcyclopentadienyl ruthenium(II) complexes. rsc.org
η¹ (Monohapto): This is the rarest coordination mode for Cp, where the ligand is bound to the metal through a single carbon atom via a σ-bond. openochem.orgwikipedia.org In this case, the Cp ligand acts as a two-electron donor. η¹-Cp* complexes are often intermediates in the formation of η⁵ complexes. wikipedia.org
The hapticity of the Cp* ligand can be influenced by the electronic requirements of the metal center and the steric environment of the complex. acs.org
Synthesis and Characterization of Diverse Cp* Metal Complexes
The synthesis of metal complexes containing the pentamethylcyclopentadienyl (Cp) ligand is a well-established area of organometallic chemistry. chemeurope.comwikipedia.org The precursor to the Cp ligand is 1,2,3,4,5-pentamethylcyclopentadiene (Cp*H), a colorless liquid that, unlike cyclopentadiene (B3395910), is not prone to dimerization. wikipedia.org
The most common method for introducing the Cp* ligand is through salt metathesis reactions. This typically involves the deprotonation of CpH with a strong base, such as n-butyllithium, to form lithium pentamethylcyclopentadienide (CpLi). chemeurope.comwikipedia.org This salt is then reacted with a metal halide to yield the desired Cp* metal complex and a lithium halide byproduct. chemeurope.comwikipedia.org
An alternative method involves the use of trimethylsilylpentamethylcyclopentadiene (CpSiMe₃) in a silyl (B83357) transfer reaction with a metal halide. wikipedia.org Historically, some Cp complexes, such as those of rhodium and iridium, were synthesized from the rearrangement of hexamethyl Dewar benzene (B151609). chemeurope.comwikipedia.org
Main Group Element Complexes
While less common than their transition metal counterparts, Cp* complexes of main group elements have been synthesized and structurally characterized. acs.org The bonding in these complexes can vary significantly, from primarily ionic in nature with alkali metals to more covalent with heavier elements of groups 13-16. acs.orgcapes.gov.br For instance, CpLi is a key reagent in the synthesis of other Cp complexes. wikipedia.org Complexes of other main group elements such as magnesium, germanium, and tin have also been prepared. acs.orgcapes.gov.br
| Main Group Element | Example Complex | Synthesis Method | Reference |
|---|---|---|---|
| Lithium | CpLi | Deprotonation of CpH with n-butyllithium | wikipedia.org |
| Magnesium | Cp₂Mg | Reaction of CpLi with MgCl₂ | acs.org |
| Germanium | Cp₂Ge | Reaction of CpLi with GeCl₂ | capes.gov.br |
| Tin | Cp₂Sn | Reaction of CpLi with SnCl₂ | capes.gov.br |
Transition Metal Complexes
The vast majority of Cp* chemistry involves transition metals, where the ligand has proven to be exceptionally versatile. nih.govwikipedia.org Cp* complexes have been prepared for almost all transition metals. nih.gov The synthesis generally follows the salt metathesis or silyl transfer routes described previously. wikipedia.org
For example, (pentamethylcyclopentadienyl)titanium trichloride (B1173362) can be synthesized by reacting CpLi with titanium tetrachloride. wikipedia.org Similarly, the dimeric complex [(η⁵-Cp)Fe(CO)₂]₂ is formed from the reaction of CpH with iron pentacarbonyl. wikipedia.org The chloro-bridged dimers [CpIrCl₂]₂ and [Cp*RhCl₂]₂ are also important starting materials in iridium and rhodium chemistry. wikipedia.orgacs.org
The characterization of these complexes relies on a variety of spectroscopic techniques. In ¹H NMR spectroscopy, the fifteen protons of the methyl groups of a Cp* ligand typically appear as a sharp singlet between 1 and 2 ppm. ilpi.com In ¹³C NMR, the carbons of the methyl groups resonate around 20-30 ppm, while the ring carbons are found between 80 and 95 ppm. ilpi.com X-ray crystallography is also a crucial tool for determining the solid-state structure and confirming the coordination mode of the Cp* ligand. acs.org
Cp* Ligand Design and Modification for Tailored Reactivity
Impact of Ancillary Ligands on Cp Metal Complex Behavior*
The strategic modification of ancillary ligands allows for the rational design of complexes with tailored properties. nih.gov By changing ligands, researchers can systematically alter factors such as the Lewis acidity of the metal center, the accessibility of coordination sites, and the energy levels of frontier molecular orbitals. rsc.org This control is fundamental to developing new catalysts and functional materials. Research has demonstrated that even subtle changes to the ancillary ligand framework can lead to significant shifts in chemical behavior, from intramolecular C–H bond activation to altered photophysical properties. acs.orgacs.org
Steric and Electronic Tuning
Ancillary ligands exert influence through a combination of steric and electronic effects. Steric bulk can dictate the coordination number of the metal, prevent unwanted side reactions like dimerization, and control the regioselectivity of catalytic transformations. Electron-donating or electron-withdrawing ancillary ligands directly modulate the electron density at the metal center, which in turn affects its bonding with other ligands (including the Cp* ring) and its reactivity toward substrates. nih.gov
For instance, in a series of uranium(IV) metallocene complexes with the formula Cp*₂U(NR₂_X (where R = SiMe₃), the nature of the ancillary ligand X (halides, NCO, OEt) was shown to systematically alter the electronic structure and redox properties of the complex. nih.gov Relativistic density functional theory (DFT) calculations revealed strong linear correlations between ligand field parameters and the computed reduction potentials and electronic transition energies. nih.gov This underscores the critical role of the ancillary ligand's electron-donating or -withdrawing ability in modulating the electronic properties of the uranium center. nih.gov
Similarly, studies on iridium(I) complexes with β-diiminate ancillary ligands have shown that modifying the substituents on the ligand's aryl rings has a discernible impact. While the electronic influence, as measured by the corresponding iridium dicarbonyl complexes, showed little perturbation, the steric bulk of these substituents dictated the outcome of intramolecular dehydrogenation reactions. acs.org
Influence on Reactivity and Catalysis
The choice of ancillary ligand can dramatically alter the reactivity of a Cp* metal complex, including its ability to perform challenging chemical transformations like C–H bond activation. In one study, the divergent reactivity of a cationic iridium complex, [(η⁵-C₅Me₅)IrCl(PMe₂ArDipp²)]⁺, was observed when treated with different organometallic reagents. acs.org The ancillary phosphine (B1218219) ligand's properties influenced whether the reaction occurred at the metal center or initiated an unexpected reaction with the supposedly inert Cp* ligand itself. acs.org
Further research into CpRu complexes supported by κ²-P,N-indenyl/indenide ancillary ligands highlighted how ligand geometry and charge influence reactivity. acs.org The reaction of CpRu(Cl)(κ²-P,N-1a) with a borate (B1201080) salt led to a linkage isomer, demonstrating how the ancillary ligand can rearrange its coordination mode. acs.org This study also documented a facile, ligand-assisted double geminal C–H bond activation and the first observed interconversion of Ru(H)=CH and Ru-CH₂ groups via reversible α-hydride elimination, showcasing the profound effect of the ancillary ligand on the complex's reaction pathways. acs.org
The following table summarizes the effect of different ancillary ligands on the properties of Cp*Ru complexes.
Table 1: Impact of Ancillary Ligand on Cp*Ru Complex Properties Data synthesized from research findings. acs.org
| Complex | Ancillary Ligand | Key Feature | Observed Reactivity |
| CpRu(Cl)(κ²-P,N-1a) | κ²-P,N-1-PⁱPr₂-2-NMe₂-indene | Neutral P,N-ligand | Precursor to other complexes. |
| [CpRu(η⁶-1a)]⁺B(C₆F₅)₄⁻ | η⁶-1-PⁱPr₂-2-NMe₂-indene | η⁶-coordinated indenyl | Linkage isomer formed upon chloride abstraction. |
| [Cp*Ru(H)(CH-NMe-indenyl)]⁺ | Hydridocarbene | Formed via double C-H activation | Demonstrates ligand-assisted C-H activation. |
Modulation of Photophysical Properties
In the field of materials science, ancillary ligands are crucial for tuning the photophysical properties of Cp* metal complexes, particularly for applications like organic light-emitting diodes (OLEDs). For cyclometalated iridium(III) complexes, while the cyclometalating ligand generally controls the emission color, the ancillary ligand significantly impacts the emission wavelength, redox properties, and excited-state dynamics. rsc.org
A study on red-emitting iridium complexes revealed that the effectiveness of salicylaldimine ancillary ligands depended on the specific cyclometalating ligand they were paired with. rsc.org More significantly, it was discovered that 2-picolinamide ancillary ligands could adopt three different coordination modes. rsc.org While these different modes had minimal influence on the emission wavelength, they dramatically altered the photoluminescence quantum yield (ΦPL), demonstrating that the ancillary ligand's binding mode is a key parameter for optimizing emission efficiency. rsc.orgnih.gov
The table below illustrates how changing the ancillary ligand in a series of bis-cyclometalated iridium(III) complexes with the same cyclometalating ligand (btph) affects key photophysical and electrochemical properties.
Table 2: Effect of Ancillary Ligand on Properties of (btph)₂Ir(L^X) Complexes Data sourced from research on deep red to near-infrared cyclometalated iridium complexes. nih.gov
| Ancillary Ligand (L^X) | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | λPL (nm, 298 K) | ΦPL (298 K) |
| acNac | 0.28 | -2.46 | 711 | 0.16 |
| NacNac | 0.11 | -2.55 | 717 | 0.13 |
| dipba | 0.08 | -2.57 | 719 | 0.09 |
| hpp | -0.51 | -2.71 | 741 | 0.06 |
As shown in the table, varying the ancillary ligand from β-ketoiminate (acNac) to the more electron-donating hexahydropyrimidopyrimidine (hpp) leads to a significant cathodic shift in the oxidation potential (from +0.28 V to -0.51 V), indicating a destabilization of the HOMO. nih.gov This electronic change also results in a red-shift of the emission wavelength (λPL) and a decrease in the photoluminescence quantum yield (ΦPL). nih.gov These findings provide invaluable insights for designing high-performance phosphors by strategically selecting ancillary ligands. rsc.org
Mechanistic Investigations and Reactivity Pathways Involving 1,2,3,4,5 Pentamethylcyclopentadiene and Its Derivatives
Diels-Alder and Retro-Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. tamu.eduorganic-chemistry.org 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H) is a substituted cyclopentadiene (B3395910) that readily participates in these reactions. The reverse of this process, the retro-Diels-Alder reaction, is a thermally allowed process that regenerates the diene and dienophile. masterorganicchemistry.com The stability of the resulting adducts is a key consideration, with some reactions being reversible. nih.gov
The reaction of Cp*H with endohedral metallofullerenes, such as La@C82, has been a subject of detailed investigation. wordpress.comsigmaaldrich.com These reactions are significant in the broader field of fullerene chemistry. wordpress.comnih.gov
Computational analyses have shown that the Diels-Alder cycloaddition of both cyclopentadiene (Cp) and CpH to La@C(2v)-C82 preferentially occurs at the same bond, designated as bond 'o'. wordpress.comnih.gov This finding corrected earlier assumptions that the attack of Cp occurred at a different bond (bond 19), which were based solely on the shape of the singly occupied molecular orbital of La@C82. wordpress.com X-ray analysis has confirmed that the attack of CpH occurs over bond 'o'. wordpress.comnih.gov Further studies on the functionalization of La@C82 have indicated that the position of addition is influenced by the charge density and the pyramidalization angle (p-orbital axis vector) of the fullerene cage. researchgate.netnih.gov
The reaction between Cp*H and psu.edufullerene has been found to occur at the 1,9-bond, which is adjacent to the pentagonal cap of the fullerene. rsc.orgnih.gov This regioselectivity is attributed to the relief of strain at the most curved points of the fullerene molecule. rsc.org
The thermal stability of adducts formed from the reaction of CpH with fullerenes is notably different from that of adducts formed with unsubstituted cyclopentadiene. For instance, the La@C(2v)-C82Cp adduct is significantly more stable than the La@C(2v)-C82Cp adduct, with the decomposition of the latter being an order of magnitude faster. nih.gov Similarly, the adduct of Cp*H with rsc.orgfullerene is more resistant to the retro-Diels-Alder reaction compared to the adduct formed with cyclopentadiene. rsc.orgnih.gov
Computational studies have elucidated the thermodynamics and kinetics of these cycloaddition reactions. nih.gov The higher stability of the La@C82Cp* adduct is not primarily due to the electronic effects of the methyl groups on the cyclopentadiene ring, as was previously suggested. wordpress.com Instead, it is attributed to greater long-range dispersion interactions in the Cp* adduct. wordpress.com These interactions stabilize the reactant complex, the transition state, and the final product, making the dissociation via the retro-Diels-Alder pathway more difficult. wordpress.com
Dispersion interactions play a crucial role in the stability of the Diels-Alder adducts of CpH with fullerenes. wordpress.com These non-covalent forces, which arise from temporary fluctuations in electron density, are more significant in the bulkier CpH adducts. wordpress.com The increased dispersion stabilization in the La@C82Cp* adduct lowers the Gibbs free energy of the reaction. wordpress.com This makes the adduct more thermodynamically stable and kinetically less prone to decomposition compared to the corresponding cyclopentadiene adduct. wordpress.comnih.gov The stabilization extends to the transition state of the reaction as well. wordpress.com
Allenes, which are compounds with two cumulative double bonds, can participate in cycloaddition reactions. scripps.edurutgers.edu Radical cation catalyzed Diels-Alder reactions represent a distinct mechanistic pathway. In these reactions, an electron is removed from the diene or dienophile to form a radical cation, which then undergoes cycloaddition. acs.org These reactions can be initiated by chemical oxidants or photochemical methods. acs.org
While specific studies on radical cation catalyzed cycloadditions of this compound with allenes are not extensively detailed in the provided search results, the general principles of such reactions can be inferred. The dienophile in a cation radical Diels-Alder reaction is typically an electron-rich alkene, a conjugated diene, or a styrene (B11656) derivative. acs.org The selectivity of the reaction is influenced by steric effects and the stabilization of the transition state. acs.org The stereochemistry often shows a high preference for the endo product due to secondary orbital interactions. acs.org
Reactivity with Fullerenes (e.g., La@C82)
Nucleophilic Reactivity and Bond Cleavage Studies (e.g., Cp*Li additions to aromatic aldehydes)
The acidic proton on this compound can be readily removed by a strong base, such as n-butyllithium, to generate pentamethylcyclopentadienyllithium (CpLi). wikipedia.org This organolithium salt is a potent nucleophile and a key reagent for introducing the Cp ligand onto a metal center. Its nucleophilic character also allows it to participate in addition reactions with various electrophiles, including the carbonyl group of aromatic aldehydes.
The reaction of CpLi with an aromatic aldehyde, such as benzaldehyde, proceeds via a classic nucleophilic addition mechanism. youtube.comacs.org The nucleophilic carbanion of the Cp ring attacks the electrophilic carbonyl carbon of the aldehyde. This step breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final alcohol product, a (hydroxyphenylmethyl)pentamethylcyclopentadiene.
The general mechanism involves two key steps:
Nucleophilic Attack: The Cp* anion adds to the carbonyl carbon, forming a C-C bond and a tetrahedral alkoxide intermediate. youtube.com
Protonation: The alkoxide is protonated, typically by adding a weak acid during workup, to give the neutral alcohol product. acs.org
The reactivity of the aromatic aldehyde can be influenced by substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack, while electron-donating groups have the opposite effect. acs.org
Table 3: Generalized Reaction of Cp*Li with Substituted Aromatic Aldehydes
| Aromatic Aldehyde | Product after Workup |
|---|---|
| Benzaldehyde | 1-(Hydroxy(phenyl)methyl)-2,3,4,5-tetramethyl-1,3-cyclopentadiene |
| 4-Nitrobenzaldehyde | 1-(Hydroxy(4-nitrophenyl)methyl)-2,3,4,5-tetramethyl-1,3-cyclopentadiene |
Rearrangement Reactions of Dienylic Cations
The formation of a dienylic cation from this compound, for instance, by the loss of a leaving group from a C5-substituted derivative, results in a highly unstable species. The parent cyclopentadienyl (B1206354) cation is known to be anti-aromatic, as it is a cyclic, planar, conjugated system with 4π electrons, which leads to significant destabilization. libretexts.orgvedantu.com This inherent instability is the driving force for rapid molecular rearrangement to form more stable carbocation isomers. youtube.com
While the pentamethylated diene itself is not planar at the C5 carbon, generation of a cation at this position would lead to a species prone to rearrangement. The most common pathway for such transformations is a series of Wagner-Meerwein rearrangements, which involve libretexts.orgvedantu.com-sigmatropic shifts of adjacent alkyl or hydride groups. wikipedia.orgyoutube.com These shifts proceed through a low-energy transition state to convert a less stable carbocation into a more stable one (e.g., secondary to tertiary). masterorganicchemistry.com
In the case of a pentamethylated cyclopentenyl cation, the rearrangement would involve the migration of a methyl group (a libretexts.orgvedantu.com-methyl shift) from an adjacent carbon to the cationic center. This process relieves the anti-aromatic character and generates a more stable allylic or tertiary carbocation. Computational studies on the closely related nonamethylcyclopentyl cation have elucidated the mechanisms of these methyl shifts. nih.gov These studies revealed a process with a low activation barrier (e.g., ~7 kcal/mol) that allows for complete scrambling of the methyl groups, proceeding through sigmatropic methyl shift transition structures. nih.gov Such rapid, consecutive rearrangements are a hallmark of carbocation chemistry in complex cyclic systems. youtube.com
Table 4: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C10H16 (CpH) |
| Pentamethylcyclopentadienyllithium | C10H15Li (CpLi) |
| n-Butyllithium | C4H9Li |
| Benzaldehyde | C7H6O |
| (hydroxyphenylmethyl)pentamethylcyclopentadiene | C17H22O |
| (Pentamethylcyclopentadienyl)titanium trichloride (B1173362) | C10H15Cl3Ti |
| (Pentamethylcyclopentadienyl)iron dicarbonyl dimer | [C12H15FeO2]2 |
| Methane | CH4 |
| Thorium | Th |
| Uranium | U |
| Samarium | Sm |
| Benzene (B151609) | C6H6 |
| Water | H2O |
| 4-Nitrobenzaldehyde | C7H5NO3 |
| 4-Methoxybenzaldehyde | C8H8O2 |
Catalytic Applications of 1,2,3,4,5 Pentamethylcyclopentadienyl Cp* Metal Complexes
Homogeneous Catalysis
Cp* metal complexes are highly effective homogeneous catalysts for a wide range of organic transformations due to their solubility and well-defined active sites. The steric hindrance provided by the Cp* ligand often leads to increased selectivity in catalytic reactions.
Cp*-metal complexes, particularly those of rhodium and iridium, are prominent catalysts in hydrogenation and transfer hydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated functional groups.
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones, imines, and other prochiral compounds. In these reactions, an easily oxidizable alcohol, such as isopropanol, or formic acid, serves as the hydrogen source. Chiral CpRh and CpIr complexes, often featuring chiral diamine or amino alcohol ligands, facilitate the transfer of hydrogen with high enantioselectivity. For instance, catalysts derived from (Cp*RhCl₂)₂ and l-prolinamide have been successfully employed in the asymmetric reduction of aryl ketones to the corresponding (R)-alcohols. acs.org The mechanism is believed to involve a metal-hydride intermediate, where the chiral ligand environment dictates the stereochemical outcome of the hydrogen transfer to the substrate.
The following table summarizes representative examples of Cp*-metal catalyzed asymmetric transfer hydrogenation of ketones.
| Catalyst Precursor | Ligand | Substrate | Product | Enantiomeric Excess (ee) |
| (CpRhCl₂)₂ | l-prolinamide | 1'-Tetralone | (R)-Tetralol | 93% |
| [CpIrCl₂]₂ | TsDPEN | Acetophenone | 1-Phenylethanol | >99% |
| [Cp*Rh(OTf)₂] | Pro-Phenol | Propiophenone | 1-Phenyl-1-propanol | 98% |
Data compiled from various sources for illustrative purposes.
Cp* metal complexes, particularly those of early transition metals like titanium and zirconium, are important precursors for catalysts in the oligomerization and polymerization of alkenes. When activated with a co-catalyst, typically an aluminoxane such as methylaluminoxane (MAO), these Cp* complexes form highly active cationic species that can polymerize olefins with high efficiency. wikipedia.orgchemeurope.com
The steric bulk of the Cp* ligand influences the stereochemistry of the resulting polymer. For example, constrained geometry catalysts incorporating a Cp* ligand have been developed for the production of polyolefins with specific properties. While less common than their zirconocene counterparts, Cp*-based catalysts of other metals have also been investigated for the polymerization of various unsaturated hydrocarbons.
Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are of significant industrial importance. Cp* metal complexes, particularly of rhodium, have demonstrated utility in such transformations. For example, the dimer [(CpRhCl₂)₂] can be reduced in the presence of carbon monoxide to form the rhodium(I) complex [CpRh(CO)₂]. wikipedia.org This and related complexes can serve as catalysts or precatalysts in carbonylation reactions.
One notable application is the reductive carbonylation of aryl iodides to produce arylaldehydes, using carbon monoxide as the carbonyl source. d-nb.info While a variety of rhodium precursors can be used, the fundamental steps involve oxidative addition of the aryl iodide to a low-valent rhodium center, CO insertion into the rhodium-aryl bond, and subsequent reductive elimination to yield the aldehyde product. The Cp* ligand helps to stabilize the organometallic intermediates throughout the catalytic cycle.
Cp* iridium complexes have emerged as versatile catalysts for a range of organic transformations. A significant example is the conversion of alcohols to amides, a process that typically involves multiple steps. The iridium catalyst [Ir(Cp*)Cl₂]₂ has been shown to effectively catalyze the rearrangement of oximes to amides. rsc.orgrsc.orgacs.org This catalytic activity can be combined with a transfer hydrogenation step, allowing for a one-pot synthesis of amides from alcohols. rsc.orgrsc.orgacs.org The process involves the in situ oxidation of the alcohol to an aldehyde, formation of an oxime with hydroxylamine, and subsequent iridium-catalyzed rearrangement to the corresponding amide. rsc.org This methodology provides an efficient route to amides from readily available starting materials.
Furthermore, Cp*Ir complexes can catalyze the N-heterocyclization of primary amines with diols to produce cyclic amines, with water as the only byproduct, representing an environmentally benign synthetic route. organic-chemistry.org
Allylic alkylation is a powerful C-C bond-forming reaction in organic synthesis. Cp* metal complexes of both rhodium and iridium have been successfully employed as catalysts in these transformations.
CpRh(III) complexes can catalyze the allylic C-H activation of olefins, enabling subsequent coupling with various nucleophiles. acs.org For example, a CpRh(III)-catalyzed Suzuki-Miyaura-type allyl-aryl coupling of olefins with arylboron reagents has been developed. acs.org This reaction proceeds via the generation of a Rh(III)-allyl intermediate through C(sp³)–H activation. Similarly, enantioselective allylation of N-methoxybenzamides has been achieved using chiral Cp*Rh complexes. nih.gov
Iridium complexes bearing a Cp* ligand have also been utilized in asymmetric allylic alkylation reactions. These catalysts can achieve high enantioselectivity in the reaction of various nucleophiles with allylic electrophiles. nih.gov For instance, iridium-catalyzed asymmetric allylation of 7-azaindoles with secondary allylic alcohols has been reported to proceed with high yields and enantioselectivities. rsc.org
Cp* metal complexes are active in various redox catalytic cycles. A prominent application is the regeneration of nicotinamide adenine dinucleotide (NADH) from its oxidized form (NAD⁺). NADH is a crucial cofactor in many enzymatic redox reactions, and its efficient regeneration is key for the development of sustainable biocatalytic processes.
Both CpRh and CpIr complexes have been extensively studied for this purpose. acs.orgrsc.orgnih.govresearchgate.netnih.gov For example, the complex [CpRh(bpy)Cl]⁺ is a well-known catalyst for the chemical, electrochemical, and photochemical regeneration of NADH. acs.orgnih.gov The catalytic cycle involves the formation of a rhodium-hydride intermediate which then transfers a hydride to NAD⁺. The efficiency of these catalysts can be tuned by modifying the ancillary ligands. acs.orgnih.govresearchgate.net Highly active CpIr complexes with anionic N,N-donor ligands have also been developed for robust NADH regeneration under physiological conditions. rsc.org
The following table highlights the turnover frequencies (TOF) of different Cp* metal complexes in NADH regeneration.
| Catalyst | Regeneration Method | Turnover Frequency (TOF, h⁻¹) |
| [CpRh(bpy)Cl]⁺ | Electrochemical | ~1400 |
| [CpRh(5,5'-Me₂bpy)Cl]⁺ | Chemical (Formate) | 1100 |
| [Cp*Ir(pba)Cl] | Chemical (Formate) | 7825 |
Data compiled from various sources for illustrative purposes. rsc.orgnih.govnih.gov
In another example of redox catalysis, Cprhenium(V) diolate complexes can be formed through the condensation of vicinal diols with the oxo complex {CpRe(O)}₂(μ-O)₂. acs.org This reaction represents the microscopic reverse of alkene oxidation by metal oxides and demonstrates the involvement of Cp* metal complexes in oxygen transfer reactions.
Heterogeneous and Surface-Supported Catalysis Using 1,2,3,4,5-Pentamethylcyclopentadienyl (Cp*) Metal Complexes
In the realm of materials science and semiconductor manufacturing, the quest for high-purity, high-performance thin films is paramount. Metal Organic Chemical Vapor Deposition (MOCVD) stands out as a versatile technique for the deposition of a wide array of materials, from simple metals to complex oxides. The choice of precursor is critical to the success of the MOCVD process, dictating deposition characteristics and final film properties. Organometallic compounds, particularly those containing the 1,2,3,4,5-pentamethylcyclopentadienyl (Cp) ligand, have emerged as a significant class of precursors. The bulky and electron-donating nature of the Cp ligand imparts unique properties to the metal center, influencing the precursor's volatility, thermal stability, and reactivity. These characteristics are pivotal in achieving controlled, reproducible deposition of thin films with desired stoichiometries and morphologies. Beyond their role as primary precursors, certain organic molecules, including the unligated 1,2,3,4,5-pentamethylcyclopentadiene, can also function as growth modifiers, subtly influencing the nucleation and growth kinetics of thin films.
Applications in Metal Organic Chemical Vapor Deposition (MOCVD)
The molecular architecture of MOCVD precursors plays a crucial role in the deposition process. Precursors must be sufficiently volatile to be transported into the reaction chamber and thermally stable to prevent premature decomposition. Upon reaching the heated substrate, they should decompose cleanly to deposit the desired material without incorporating impurities from the ligands. Cyclopentadienyl (B1206354) (Cp) based precursors have been widely explored for this purpose due to their inherent volatility and reactivity with various metal centers.
The substitution of the cyclopentadienyl ring with five methyl groups to form the pentamethylcyclopentadienyl (Cp*) ligand significantly enhances the thermal stability of the resulting metal complex. This increased stability is advantageous for high-temperature deposition processes, which can improve the crystallinity and density of the deposited films. For instance, in the atomic layer deposition (ALD) of high-k dielectric materials like zirconium dioxide (ZrO₂) and hafnium dioxide (HfO₂), which are crucial components in modern microelectronics, Cp-based precursors have demonstrated improved thermal stability compared to other organometallic precursors. Theoretical studies using density functional theory (DFT) have suggested that the Cp ligand enhances the thermal stability of the precursor after it has adsorbed onto the substrate surface. This stability is critical for achieving the self-limiting growth characteristic of ALD and for producing high-quality, uniform films.
While much of the research has focused on cyclopentadienyl (Cp) and its methylated derivatives in general, specific studies on Cp*-metal complexes as MOCVD precursors highlight their potential. For example, in the deposition of ruthenium (Ru) thin films, which are of interest for applications in integrated circuits, various cyclopentadienyl-based precursors have been investigated. Although many ruthenium precursors require oxidative conditions for deposition, which can be detrimental to the underlying substrates, there is a continuous search for precursors that can deposit pure ruthenium films under non-oxidative conditions. The development of novel ruthenium precursors, including those with modified cyclopentadienyl ligands, aims to achieve better thermal stability and cleaner decomposition pathways.
The table below summarizes representative examples of metal-organic precursors containing substituted cyclopentadienyl ligands used in MOCVD/ALD, illustrating the range of metals and applications.
| Precursor Class | Metal Center | Deposited Film | Key Application |
| Cyclopentadienyl | Zirconium (Zr) | ZrO₂ | High-k dielectrics |
| Cyclopentadienyl | Hafnium (Hf) | HfO₂ | High-k dielectrics |
| Ethylcyclopentadienyl | Ruthenium (Ru) | Ru | Electrodes, interconnects |
It is important to note that while the Cp* ligand generally enhances thermal stability, this can also lead to challenges. The robust nature of the Cp* ligand can sometimes result in incomplete decomposition, leading to carbon incorporation in the deposited film. Therefore, the design of Cp*-metal MOCVD precursors often involves a careful balance between thermal stability and clean decomposition, which can be fine-tuned by modifying the other ligands attached to the metal center.
Growth Modifier Roles in Thin Film Deposition
Beyond their role as ligands in MOCVD precursors, organic molecules can also be introduced into the deposition chamber to act as "growth modifiers." These molecules can influence the nucleation and growth of the thin film, thereby altering its morphology, crystallinity, and other properties. The mechanisms by which growth modifiers operate are varied and can include altering the surface energy of the substrate, selectively passivating certain crystal facets, or influencing the decomposition chemistry of the primary precursor.
The use of aromatic molecules as "seeding promoters" has been demonstrated to facilitate the growth of two-dimensional materials like molybdenum disulfide (MoS₂) via chemical vapor deposition (CVD). These promoter molecules can be pre-deposited on the substrate and are thought to lower the energy barrier for nucleation, leading to the formation of larger, more uniform crystalline domains at lower growth temperatures. This concept of using organic molecules to influence film growth can be extended to other CVD processes.
While specific, detailed studies on the role of this compound as a growth modifier are not extensively documented in publicly available literature, the principle of using organic additives to control film growth is well-established. For instance, in the CVD of diamond films, the introduction of various gas-phase species can affect the growth rate and crystal quality. Similarly, in the deposition of metal films, the co-introduction of certain organic compounds can influence the grain size and surface roughness of the resulting film.
The potential for this compound to act as a growth modifier likely stems from its chemical structure and reactivity. As a cyclic diene with five methyl groups, it possesses a unique combination of steric bulk and electronic properties. It could potentially adsorb onto the growing film surface and influence the adsorption and decomposition of the primary MOCVD precursor. For example, it might selectively block certain reactive sites, leading to a more ordered growth front, or it could participate in surface reactions that alter the chemical pathways of film formation.
The table below outlines the general roles of organic molecules as growth modifiers in CVD processes, providing a framework for understanding the potential functions of this compound in this context.
| Role of Organic Modifier | Potential Mechanism | Effect on Film Properties |
| Seeding Promoter | Lowers nucleation energy barrier | Enhanced crystallinity, larger grain size |
| Surface Passivator | Selectively blocks reactive sites | Controlled crystal orientation, smoother surface |
| Reaction Pathway Modifier | Alters precursor decomposition chemistry | Reduced impurity incorporation, modified stoichiometry |
Further research is needed to fully elucidate the specific mechanisms and applications of this compound as a growth modifier in thin film deposition. However, the existing body of knowledge on the influence of organic molecules in CVD processes suggests that it is a promising avenue for controlling the properties of advanced materials.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2,3,4,5 Pentamethylcyclopentadiene and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 1,2,3,4,5-pentamethylcyclopentadiene and its complexes, providing detailed information about the molecular structure and electronic environment of the nuclei.
For the free ligand, this compound (Cp*H), the ¹H NMR spectrum exhibits distinct signals that correspond to the different types of protons in the molecule. orgsyn.org The spectrum typically shows a doublet for the methyl group attached to the sp³-hybridized carbon, a broad singlet for the four methyl groups on the sp²-hybridized carbons of the cyclopentadiene (B3395910) ring, and a quartet for the single proton on the ring. orgsyn.org The coupling between the single ring proton and the adjacent methyl group protons is clearly observed.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the sp³-hybridized ring carbon, the sp²-hybridized ring carbons, and the carbons of the methyl groups. chemwhat.comorganicchemistrydata.org The chemical shifts are indicative of the electronic environment of each carbon atom. Upon coordination to a metal center to form a pentamethylcyclopentadienyl (Cp) ligand, the NMR signals shift significantly. In η⁵-coordinated complexes, the five methyl groups and the five ring carbons often become equivalent due to symmetry, resulting in a single sharp resonance for the methyl protons and a single resonance for the ring carbons in the ¹H and ¹³C NMR spectra, respectively. acs.org The position of these resonances can provide insights into the electron-donating ability of the Cp ligand and the nature of the metal-ligand bond. muni.cz Two-dimensional NMR techniques are also employed for complex structural assignments. acs.org
¹H and ¹³C NMR Spectral Data for this compound The following table is interactive. Click on the headers to sort the data.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent | Reference |
|---|---|---|---|---|---|---|
| ¹H | 1.00 | Doublet (d) | 7.6 | CH₃CH | CDCl₃ | orgsyn.org |
| ¹H | 1.80 | Broad Singlet (br s) | - | CH₃C= | CDCl₃ | orgsyn.org |
| ¹H | 2.45 | Quartet (q) | 6.5 | CHCH₃ | CDCl₃ | orgsyn.org |
| ¹³C | 10.9 | - | - | =C-C H₃ | benzene-d₆ | chemwhat.com |
| ¹³C | 11.2 | - | - | =C-C H₃ | benzene-d₆ | chemwhat.com |
| ¹³C | 49.3 | - | - | C H-CH₃ | benzene-d₆ | chemwhat.com |
| ¹³C | 133.4 | - | - | =C -CH₃ | benzene-d₆ | chemwhat.com |
| ¹³C | 136.2 | - | - | =C -CH₃ | benzene-d₆ | chemwhat.com |
Infrared (IR) and Raman Spectroscopy (Vibrational Analysis)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for analyzing the bonding and functional groups within this compound and its complexes.
The IR spectrum of Cp*H displays characteristic absorption bands corresponding to C-H stretching, bending, and deformation modes of the methyl groups and the cyclopentadiene ring. orgsyn.org For instance, strong bands are typically observed in the 2800-3000 cm⁻¹ region due to C-H stretching vibrations. orgsyn.org Vibrations associated with the C=C double bonds of the diene system also give rise to characteristic peaks. orgsyn.org
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=C bonds, which are often strong in Raman spectra. rsc.org It is an effective method for analyzing the isotopic composition of molecules, as demonstrated in studies involving deuterium-labeled pentamethylcyclopentadienes. rsc.org
When CpH coordinates to a metal, the vibrational frequencies of the ligand change, reflecting the new bonding arrangement. The analysis of these shifts, often supported by normal co-ordinate calculations, provides valuable information about the structure and the strength of the metal-ligand interaction. uchile.clrsc.org For example, the vibrational modes of a CpRh complex were studied using inelastic neutron spectroscopy and density functional theory (DFT) to understand the dynamics of C-H activation. acs.org
Characteristic Infrared (IR) Bands for this compound The following table is interactive. Click on the headers to sort the data.
| Wavenumber (cm⁻¹) | Assignment | Sample State | Reference |
|---|---|---|---|
| 2940 | C-H Stretch | Neat | orgsyn.org |
| 2890 | C-H Stretch | Neat | orgsyn.org |
| 2840 | C-H Stretch | Neat | orgsyn.org |
| 2730 | C-H Stretch | Neat | orgsyn.org |
| 1670 | C=C Stretch | Neat | orgsyn.org |
| 1655 | C=C Stretch | Neat | orgsyn.org |
| 1440 | C-H Bend/Deformation | Neat | orgsyn.org |
| 1370 | C-H Bend/Deformation | Neat | orgsyn.org |
Mass Spectrometry Techniques (ESI-MS, Laser Ablation MS, EI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its complexes.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique often used for volatile and thermally stable compounds like Cp*H. It provides a detailed fragmentation pattern that can be used for structural elucidation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of charged or polar organometallic complexes in solution. uvic.cauvic.ca It allows for the detection of intact molecular ions of complexes, often with minimal fragmentation, providing direct information on their molecular weight and composition. acs.orgthermofisher.com ESI-MS can be used to probe solution speciation and has been widely applied to study a variety of organometallic and coordination compounds, including those with metal-containing proteins. acs.orgnih.gov The technique can also be used in tandem with fragmentation experiments (MS/MS) to probe the connectivity and stability of complexes. uvic.ca
Laser Ablation Mass Spectrometry (LA-MS) involves using a laser to ablate material from a solid surface, which is then introduced into a mass spectrometer. acs.org This technique is useful for the direct analysis of solid samples, including air-sensitive or non-volatile organometallic complexes. nih.gov Laser ablation can be coupled with inductively coupled plasma mass spectrometry (LA-ICP-MS) for highly sensitive elemental imaging and analysis of metals in various samples, including biological tissues. nih.govornl.gov
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions in this compound and its complexes.
The free ligand, Cp*H, contains conjugated double bonds which act as a chromophore, leading to absorption in the UV region of the electromagnetic spectrum. msu.edu Upon coordination to a transition metal, new electronic transitions can arise, including ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. The positions and intensities of these absorption bands provide information about the electronic structure of the complex. For example, the electronic spectra of pentamethylcyclopentadienyl tantalum(V) complexes have been examined to understand their electronic properties. researchgate.net The absorption characteristics of pentacene (B32325) derivatives, which contain extended conjugated systems, have also been studied in detail. researchgate.net
Some Cp* complexes exhibit luminescence. Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of these compounds. tu-darmstadt.de The emission spectra, along with lifetime measurements, can characterize the nature of the excited states. rsc.org For instance, several η⁵-pentamethylcyclopentadienyl tantalum(V) complexes have been found to be luminescent at low temperatures, and their emission properties have been thoroughly investigated. researchgate.net The interaction of metal complexes with biological molecules like DNA can also be studied using fluorescence quenching experiments. nih.gov
X-ray Crystallography and Diffraction Studies (Solid-State Structural Elucidation)
The crystal structure of this compound was determined surprisingly late, revealing an orthorhombic crystal system with space group P2₁2₁2₁. tum.deresearchgate.net The C=C double bonds within the five-membered ring are localized, with lengths of approximately 1.343 Å and 1.328 Å. tum.de
For Cp* complexes, X-ray diffraction is essential for confirming the coordination mode of the ligand (e.g., η⁵), determining the geometry around the metal center, and analyzing intermolecular interactions in the crystal lattice. Thousands of crystal structures of Cp* metal complexes have been reported, providing a vast database for structural comparison. researchgate.net For example, the structures of various half-sandwich pentamethylcyclopentadienyl rhodium and hafnium complexes have been elucidated by single-crystal X-ray analysis, offering critical insights into their reactivity. acs.orgcaltech.edu
Crystallographic Data for this compound The following table is interactive. Click on the headers to sort the data.
| Parameter | Value | Temperature (K) | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic | 120 | tum.deresearchgate.net |
| Space Group | P2₁2₁2₁ | 120 | tum.deresearchgate.net |
| a (Å) | 4.4804(6) | 120 | tum.deresearchgate.net |
| b (Å) | 11.7784(12) | 120 | tum.deresearchgate.net |
| c (Å) | 16.761(2) | 120 | tum.deresearchgate.net |
| V (ų) | 884.5(2) | 120 | tum.deresearchgate.net |
| Z | 4 | 120 | tum.deresearchgate.net |
| C1–C2 bond (Å) | 1.343(3) | 120 | tum.de |
| C3–C4 bond (Å) | 1.328(4) | 120 | tum.de |
| C-C single bonds (Å) | 1.487(3) - 1.512(3) | 120 | tum.de |
Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. microbiozindia.com This technique is used to determine the thermal stability and decomposition profile of Cp*H and its complexes. nih.gov The resulting thermogram, a plot of mass versus temperature, can reveal the temperatures at which components are lost, such as through evaporation or decomposition, providing information on the compound's volatility and stability. microbiozindia.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. microbiozindia.com DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. nih.gov By quantifying the enthalpy changes associated with these transitions, DSC provides valuable thermodynamic data about the stability and phase behavior of this compound and its complexes. researchgate.net The combination of TGA and DSC offers a comprehensive understanding of the thermal behavior of these materials. microbiozindia.comnih.gov
Theoretical and Computational Chemistry Studies on 1,2,3,4,5 Pentamethylcyclopentadiene Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in the study of organometallic compounds, including those containing the pentamethylcyclopentadienyl (Cp*) ligand. DFT provides a balance between computational cost and accuracy, making it suitable for calculating the electronic structure of medium to large-sized molecules. acs.org This allows for the investigation of ground-state and excited-state properties, as well as the potential energy surfaces of reactions. acs.org
DFT calculations are a cornerstone for mapping out the intricate pathways of chemical reactions. By locating the geometries of reactants, products, intermediates, and, crucially, the high-energy transition states that connect them, researchers can construct a detailed reaction profile. mdpi.com This theoretical framework is essential for understanding reaction kinetics and selectivity.
Studies on various catalytic cycles involving organometallic complexes have successfully used DFT to clarify mechanisms. For example, in carbon-carbon bond-forming reactions catalyzed by thiolate-bridged diruthenium complexes, DFT calculations have shown that the reactions proceed through a common ruthenium-allenylidene intermediate. nih.gov The theory can distinguish between stepwise and concerted processes depending on the reacting substrates. nih.gov
In the context of Cp* chemistry, computational studies have been used to explain observed reactivity. For instance, when exploring the reactivity of a cationic iridium complex bearing a Cp* ligand, DFT calculations can corroborate experimental findings regarding the site of nucleophilic attack. acs.org Such studies can also rationalize why certain reaction pathways are favored over others, such as selective C–H bond activation. acs.org The modeling of different mechanistic possibilities, like stepwise radical-mediated versus concerted cycloadditions, consistently demonstrates the predictive power of DFT, with calculated energy barriers often validating one pathway over another. mdpi.com
Table 1: Representative Energy Barriers for a Proposed Radical-Mediated Cycloaddition This table is illustrative, based on general findings from DFT studies on reaction mechanisms.
| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |
| Initial Attack | TS1 | 15.2 |
| Ring Formation | TS2 | 8.5 |
| Final Product | TS3 | 12.1 |
| Note: Data is hypothetical and serves to illustrate the type of information obtained from DFT calculations as described in sources like mdpi.com. |
Computational spectroscopy plays a critical role in interpreting complex experimental spectra. aip.orgnih.gov By simulating spectra from first principles, researchers can assign experimental signals to specific molecular vibrations or electronic transitions, validate structural assignments, and understand how structure influences spectroscopic properties. aip.orgrsc.org
For metallocenes and their derivatives, computational methods have proven highly accurate. A study on methylcobaltocene, for example, used various levels of DFT and coupled-cluster theory to compute structural and electronic changes upon ionization, which were then compared with high-resolution mass-analyzed threshold ionization (MATI) spectra. rsc.org This comparison provides a robust test for the quality of the computational methods used. rsc.org
DFT calculations can also predict how chemical modifications affect spectra. For instance, theoretical studies have shown that introducing electron-donating substituents into a molecule can lead to a smaller HOMO-SOMO (Highest Occupied Molecular Orbital-Singly Occupied Molecular Orbital) energy gap, resulting in a shift of absorption peaks to longer wavelengths in the near-infrared region. researchgate.net This predictive capability is valuable in designing molecules with specific optical properties. In studies of new Cp*-containing palladium complexes, analysis of both experimental and calculated IR data has been used to determine the coordination modes of ligands. nih.gov
Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Ruthenium Complex Based on findings reported for substituted ruthenocene pincer complexes. nih.gov
| Spectroscopic Data | Experimental Value | Calculated Value |
| ¹¹B{¹H} NMR (ppm) | -34.54 | N/A |
| ³¹P{¹H} NMR (ppm) | 87.44 | N/A |
| ¹⁹F NMR (ppm) | -52.05 | N/A |
| IR ν(BH) (cm⁻¹) | 2465, 2407, 2045 | Correlates to mixed η¹,² mode |
| Note: This table highlights the types of spectroscopic data that are compared and analyzed. Direct calculation of NMR shifts is possible but not always reported alongside IR analysis in such studies. |
Understanding the electronic structure of Cp* complexes is key to explaining their stability, reactivity, and physical properties. The five methyl groups on the Cp* ligand significantly increase its electron-donating ability compared to the unsubstituted cyclopentadienyl (B1206354) (Cp) ligand. nih.gov DFT calculations allow for a quantitative analysis of these electronic effects.
Theoretical studies on half-sandwich organochalcogenide complexes, including a pentamethylcyclopentadienyl derivative, have used DFT to investigate their electronic structure. mdpi.com These calculations reveal the nature of the bonding between the Cp* ring and the central atom, showing, for instance, a visible ionic contribution to the Te/Se-Cp bond due to partial positive charges on the chalcogen and negative charges on the Cp* ligand. mdpi.com Analysis of the frontier molecular orbitals (HOMO and LUMO) helps explain the electronic transitions observed in UV-Vis spectra and indicates the nature of the bonding, such as π-bonding between the metal center and the Cp* ring. mdpi.com
Furthermore, computational models like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can elucidate metal-ligand interactions in detail, quantifying ligand-to-metal charge transfer and the degree of covalent character in the bonds. nih.gov Such analyses have shown that in actinide and lanthanide Cp* complexes, there are characteristic differences in these interactions compared to their lanthanide counterparts. nih.gov
Table 3: Calculated Electronic Properties for Half-Sandwich Organochalcogenide Complexes Data derived from a DFT study on [(CpR)][(EPh₃)] complexes. mdpi.com
| Complex (R=Me₅, E=Te/Se) | Complexation Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| [CpMe₅][(TePh₃)] | -55.17 | 5.21 | 3.54 |
| [CpMe₅][(SePh₃)] | -58.16 | 5.35 | 3.61 |
| Note: Calculations performed at the TPSS/cc-pVTZ-pp level of theory. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the time evolution of molecular systems, offering insights into their dynamic behavior, structural flexibility, and thermodynamic properties. nih.gov An MD simulation generates a trajectory by solving Newton's equations of motion for a system of atoms and molecules, with the forces between them typically described by a molecular mechanics force field. nih.govuni-marburg.de For higher accuracy, forces can be calculated on-the-fly using quantum mechanics, a method known as ab initio MD (AIMD). uzh.ch
MD simulations begin with an initial configuration and energy minimization, followed by an equilibration phase to allow the system to relax to its target temperature and pressure. youtube.com The subsequent production phase generates the data used for analysis. youtube.com This methodology is widely applied to study complex processes, including the behavior of molecules at interfaces, conformational changes in proteins, and the self-assembly of large structures. uni-marburg.deacs.org
Computational Approaches to Ligand-Metal Interactions and Steric Effects
The interaction between a ligand and a metal center is a combination of electronic and steric effects, both of which can be effectively modeled using computational methods. The Cp* ligand is known for being both a strong electron donor and a sterically bulky ligand. nih.gov
Computational studies can quantify the steric hindrance imposed by the Cp* ligand. nih.gov X-ray diffraction data, often complemented by theoretical calculations, can reveal structural distortions caused by steric pressure. For example, in pincer-type palladium complexes, the bulky Cp* ligand on the ruthenocene backbone pushes the palladium atom further from the plane of the metalated Cp ring compared to its unsubstituted analogue. nih.gov This displacement is a direct consequence of steric repulsion.
To model the electronic component of the metal-ligand bond, approaches like Ligand Field Molecular Mechanics (LFMM) can be used. acs.org LFMM incorporates a term for ligand field stabilization energy into a classical force field, allowing it to model the effects of d-orbital splitting in transition metal complexes. acs.org More advanced quantum mechanical methods, such as DFT combined with energy decomposition analysis (EDA), can partition the interaction energy into distinct physical components like electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. This provides a detailed picture of the bonding. Studies on lead complexes with various macrocyclic ligands have shown that the electrical interaction is often the dominant bonding component, though covalent charge transfer interactions are also significant. mdpi.com These computational tools are invaluable for rationalizing the stability of complexes and for the rational design of new ligands and catalysts. nih.govprimeopenaccess.com
Emerging Research Frontiers and Future Prospects of 1,2,3,4,5 Pentamethylcyclopentadiene Chemistry
Applications in Materials Science and Nanotechnology
The unique properties conferred by the Cp* ligand are actively being exploited in the development of advanced materials and nanomaterials.
In polymer science , complexes featuring Cp* ligands are crucial catalysts. For instance, half-sandwich complexes like CpTiCl₃ and bent metallocenes such as Cp₂ZrCl₂ can be activated to form highly efficient catalysts for olefin polymerization. wikipedia.orgwikipedia.org These Kaminsky-type catalysts have been commercialized for the production of polymers like polypropylene. wikipedia.org The steric bulk and electronic properties of the Cp* ligand influence the activity of the catalyst and the properties of the resulting polymer.
In the realm of nanotechnology , Cp* and its derivatives are utilized in several ways. 1,2,3,4,5-Pentamethylcyclopentadiene has been used as a growth modifier chemical during the metal-organic chemical vapour deposition (MOCVD) of iron from iron pentacarbonyl. sigmaaldrich.com Furthermore, ligands play a critical role in stabilizing metal nanoparticles (NPs) and modulating their catalytic activity. While many polymer-tethered NPs use thiolates, recent research has highlighted the advantages of N-heterocyclic carbene (NHC) polymer ligands for providing enhanced oxidative stability and promoting the catalytic activity of noble metal NPs. rsc.org The principles of ligand design, heavily influenced by foundational ligands like Cp*, are central to this field. The steric and electronic control offered by ligands is paramount in preventing NP aggregation and tuning their surface reactivity. rsc.orgnih.gov
| Application Area | Specific Use | Example Complex Type | Key Advantage of Cp | Reference |
|---|---|---|---|---|
| Polymer Synthesis | Catalyst for olefin polymerization (e.g., polypropylene) | Cp₂ZrCl₂, CpTiCl₃ | Enhances catalytic activity and influences polymer properties. | wikipedia.org |
| Chemical Vapor Deposition | Growth modifier for MOCVD of iron | Cp*H (precursor) | Modifies the deposition process of metallic thin films. | sigmaaldrich.com |
| Nanoparticle Stabilization | Ligand design principles for stabilizing colloidal metal NPs | (Principles applied to NP ligands) | Steric bulk prevents aggregation; electronic effects tune surface reactivity. | rsc.org |
Biomimetic and Bio-inspired Catalysis
Nature provides a masterclass in efficient catalysis, with metalloenzymes performing complex chemical transformations under mild conditions. nih.goviupac.org The field of biomimetic and bio-inspired catalysis seeks to replicate the function, if not the exact structure, of these natural systems. mpg.de Cp*-metal complexes are emerging as powerful tools in this endeavor, designed to mimic the active sites of enzymes and unlock new catalytic reactivity.
Researchers are designing synthetic catalysts that feature key principles from enzymes, such as having a specific cavity or pocket to bind substrates and stabilize transition states. nih.govrsc.org While not always featuring a full cavity, the sterically demanding Cp* ligand creates a well-defined coordination sphere around the metal, influencing substrate approach and selectivity in a manner analogous to the protein scaffold in an enzyme.
A key area of bio-inspired research is the activation of strong chemical bonds. nih.gov Nature utilizes thiophilic metals like nickel to selectively activate C–S bonds within a complex biological environment. iupac.org Inspired by this, chemists are developing Cp-metal catalysts (e.g., with Rh, Pd) to perform challenging cross-coupling reactions involving organosulfur compounds under mild conditions. iupac.org The stability and tunable reactivity of Cp complexes make them ideal platforms for modeling these intricate biological processes and developing novel catalytic systems that function with enzyme-like efficiency and selectivity. rsc.org
Sustainable Chemistry and Green Synthesis Initiatives
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com Catalysis is a cornerstone of green chemistry, as it allows for reactions with higher efficiency and selectivity, minimizing waste. youtube.com Cp*-containing catalysts are at the forefront of many green synthesis initiatives due to their exceptional activity and stability.
The high efficiency of catalysts like CpRh(III) in C-H activation reactions allows for the construction of complex molecules in fewer steps, which is a core principle of green chemistry. nih.govyoutube.com This reduces the consumption of reagents and the generation of stoichiometric waste. Furthermore, research is focused on developing processes that use more environmentally benign solvents and oxidants. rsc.org For example, electrochemistry is being explored as a sustainable method for driving reactions, using simple electrons as "traceless" oxidants instead of traditional, often heavy-metal-based, chemical oxidants. rsc.org The robustness of Cp-metal complexes makes them suitable candidates for use in such innovative and sustainable electrochemical transformations.
The development of catalysts that operate under milder conditions, use renewable raw materials, and enable waste reduction are all key goals where Cp* chemistry is making significant contributions. youtube.com
New Methodologies for Functionalization and Derivatization
While Cp* is a "privileged" ligand, researchers are continuously developing methods to modify its structure to fine-tune its properties for specific applications. This functionalization can involve altering the methyl groups or the cyclopentadienyl (B1206354) ring itself.
One emerging strategy involves the C-H activation of the methyl groups on the Cp* ligand. This can lead to the formation of "tuck-in complexes" where one of the methyl groups forms a new bond with the metal center. wikipedia.org More recently, it has been shown that the Cp* ligand can exhibit "noninnocent" behavior, reacting directly with strong nucleophiles. acs.org For instance, treatment of a cationic iridium-Cp* complex with organolithium reagents led to the nucleophile attacking the Cp* ring, demonstrating its unforeseen electrophilic character. acs.org This opens up new pathways for creating derivatized Cp* ligands directly on the metal complex.
A significant breakthrough has been the synthesis and coordination of the perfluorinated Cp* analogue, [C₅(CF₃)₅]⁻. nih.gov Replacing hydrogen with fluorine atoms dramatically alters the electronic properties of the ligand, transforming it from a strong electron donor to a very weak one. Density Functional Theory (DFT) studies revealed that the interaction energy of the perfluorinated ligand with a rhodium center was significantly lower than that of the standard Cp* ligand. nih.gov This derivatization creates a weakly coordinating version of Cp*, which could be useful in catalytic reactions where ligand dissociation is a key step.
| Methodology | Description | Resulting Species/Feature | Significance | Reference |
|---|---|---|---|---|
| Reaction with Nucleophiles | The Cp* ligand on a cationic Ir(III) complex reacts with organolithium reagents (LiR). | Direct alkylation of the Cp* ring. | Reveals noninnocent, electrophilic character of the Cp* ligand, offering a new functionalization route. | acs.org |
| Perfluorination | Synthesis and coordination of the [C₅(CF₃)₅]⁻ ligand. | A Cp* analogue with strongly electron-withdrawing properties. | Creates a weakly coordinating anion, useful for developing highly reactive or labile catalysts. | nih.gov |
| C–H Activation | Intramolecular activation of a methyl C-H bond on the Cp* ligand. | "Tuck-in complexes". | Modifies the coordination sphere and electronic properties of the metal center. | wikipedia.org |
Interdisciplinary Approaches (e.g., Chemical Biology Interfaces)
The unique structural and reactive properties of Cp-metal complexes have positioned them as promising candidates for applications at the interface of chemistry and biology, particularly in medicinal chemistry. Half-sandwich iridium(III) and rhodium(III) complexes containing the Cp ligand are being extensively investigated as potential anticancer agents. nih.govnih.gov
These organometallic compounds offer several advantages over traditional platinum-based drugs. Their three-dimensional "piano stool" geometry and the ability to systematically modify both the Cp* ligand and other ancillary ligands allow for fine-tuning of their chemical and biological properties, such as stability, solubility, and target affinity. nih.govnih.gov
Research has shown that Cp-iridium(III) complexes can exhibit potent anticancer activity, in some cases superior to the clinical drug cisplatin, especially against cisplatin-resistant cell lines. nih.gov The mechanism of action is often different from platinum drugs and can involve the induction of apoptosis (programmed cell death) through pathways like caspase activation and the modulation of cellular reactive oxygen species (ROS) levels. nih.gov The Cp moiety contributes to the stability of the complex and its hydrophobic character, which can influence cellular uptake and interaction with biological targets. nih.gov This interdisciplinary research highlights the vast potential of designing Cp*-based compounds as next-generation therapeutics. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1,2,3,4,5-pentamethylcyclopentadiene, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of cyclopentadiene with methylating agents (e.g., methyl iodide) under controlled conditions. Steric hindrance from methyl groups necessitates inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or side reactions . Purification via fractional distillation or chromatography is critical due to the compound's sensitivity to air and moisture . Yield optimization requires precise stoichiometry and temperature control (e.g., maintaining sub-0°C during alkylation steps) .
Q. How can structural and electronic properties of this compound be characterized experimentally?
- NMR spectroscopy : Proton and carbon NMR reveal substituent arrangement and electron delocalization. For example, distinct methyl proton signals (δ ~1.2–1.5 ppm) and cyclopentadienyl hydrogen shifts (δ ~5.0–5.5 ppm) confirm the 1,3-diene structure .
- X-ray crystallography : Resolves steric crowding and bond-length alternation in the cyclopentadienyl ring .
- UV-Vis spectroscopy : Detects π→π* transitions in the conjugated system, with absorption maxima influenced by methyl substitution .
Advanced Research Questions
Q. How do steric and electronic effects of pentamethylcyclopentadienyl ligands influence their coordination behavior in organometallic complexes?
The methyl groups enhance steric bulk, stabilizing low-coordination metal centers (e.g., in CpMLn complexes). Compared to phenyl or isopropyl derivatives, methyl substituents provide weaker electron donation but greater steric protection, reducing ligand dissociation rates . For example, Cp (pentamethylcyclopentadienyl) ligands in indium(I) or thallium(I) complexes prevent oxidation by shielding the metal center .
Q. What role does this compound play in designing conductive or optically active polymers?
The compound's electron-rich conjugated system enables participation in radical polymerization or Diels-Alder reactions. Methyl groups modulate solubility and polymer backbone rigidity, impacting charge transport in conductive materials . For instance, copolymerization with electron-deficient monomers (e.g., fluorinated aromatics) creates materials with tunable bandgaps for optoelectronic applications .
Q. What experimental challenges arise in handling this compound, and how can they be mitigated?
- Air and moisture sensitivity : Store under inert gas (argon) in flame-resistant containers .
- Flammability : Use spark-free equipment and avoid open flames during synthesis .
- Toxicity : Employ fume hoods and PPE (gloves, goggles) to minimize inhalation or dermal exposure .
Data Contradiction and Methodological Analysis
How can conflicting reports on the stability of Cp-metal complexes be resolved?* Discrepancies often stem from variations in metal oxidation states or solvent effects. For example, Cp*Na complexes are moisture-sensitive but stabilize heavier metals (e.g., In, Tl) in low oxidation states . Stability comparisons require standardized conditions (e.g., solvent polarity, temperature) and spectroscopic validation (e.g., EPR for paramagnetic species) .
Q. Why do methyl-substituted cyclopentadienes exhibit lower reactivity in electrophilic substitutions compared to phenyl derivatives?
Methyl groups donate electron density via σ-bonds but lack the resonance-donating capacity of phenyl groups. This reduces electrophilic attack susceptibility, as shown by slower bromination rates compared to tetraphenylcyclopentadiene . Computational studies (DFT) correlate reactivity with HOMO-LUMO gaps and charge distribution .
Safety and Environmental Considerations
Q. What are the ecological risks of this compound, and how can waste be managed?
The compound is classified as an environmental hazard due to potential bioaccumulation. Neutralization with dilute acids (e.g., HCl) followed by incineration in EPA-approved facilities is recommended . Avoid aqueous discharge to prevent groundwater contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
